5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a bromine atom, a pyridine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or their equivalents.
Coupling with Pyridine: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyridine rings.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or aldehyde.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It can serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic applications. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrazole-4-carboxylic acid: Lacks the pyridine ring, which may affect its reactivity and biological activity.
1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid:
5-Bromo-1-(pyridin-2-yl)-1H-pyrazole: Lacks the carboxylic acid group, which can impact its solubility and reactivity.
Uniqueness
The presence of both the bromine atom and the pyridine ring in 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid makes it unique compared to similar compounds. These structural features contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C9H6BrN3O2 |
---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
5-bromo-1-pyridin-2-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6BrN3O2/c10-8-6(9(14)15)5-12-13(8)7-3-1-2-4-11-7/h1-5H,(H,14,15) |
InChI Key |
ZPOKBARSRLALMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.